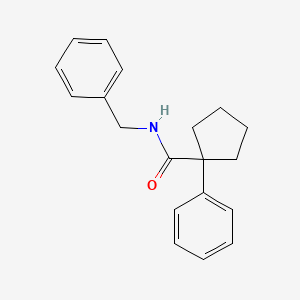

N-benzyl-1-phenylcyclopentane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-benzyl-1-phenylcyclopentane-1-carboxamide" is a member of the amide family, which is a group of compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. Amides are prevalent in various pharmaceuticals and materials due to their stability and diverse chemical properties. Although the specific compound is not directly mentioned in the provided papers, the research on related amide derivatives can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related amide compounds involves strategic reactions and cyclization processes. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a similar structural motif to the compound of interest, was achieved through reactions characterized by elemental analyses and spectroscopy . Another related synthesis involved a two-step process starting with a reaction between isocyanides and other reactants, followed by a Buchwald–Hartwig intramolecular cyclization to yield 1-arylindazole-3-carboxamides . These methods highlight the versatility and efficiency of amide synthesis, which could be applicable to the synthesis of "N-benzyl-1-phenylcyclopentane-1-carboxamide."

Molecular Structure Analysis

The molecular structure of amide derivatives is often elucidated using techniques such as X-ray diffraction. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and a stabilizing intramolecular hydrogen bond . Similarly, the structure of N-phenyl 1-methoxycarbonylmethyl-3-benzyl-1,2,3,4-tetrahydro-4-oxo-1,3,2-benzodiazaphosphorin-2-thiocarboxamide 2-oxide was solved, showing a nearly coplanar arrangement of certain atoms in the bicyclic moiety . These findings suggest that "N-benzyl-1-phenylcyclopentane-1-carboxamide" may also exhibit a specific conformation that could be stabilized by intramolecular interactions.

Chemical Reactions Analysis

Amide compounds can undergo various chemical reactions, including cyclization and functionalization. The intramolecular cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide under the influence of deuterium chloride is an example of how amides can be transformed into more complex structures . Additionally, the functionalization of polymers with amide derivatives, as demonstrated by the synthesis of ω-amidopolystyrene, indicates the reactivity of amides towards other chemical entities . These reactions are indicative of the potential reactivity of "N-benzyl-1-phenylcyclopentane-1-carboxamide" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide derivatives can be influenced by their molecular structure and intermolecular interactions. The X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives provided insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which play a significant role in the stability and properties of these compounds . These analyses can be extrapolated to predict that "N-benzyl-1-phenylcyclopentane-1-carboxamide" may exhibit similar intermolecular interactions, affecting its solubility, melting point, and other physical properties.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

N-benzyl-1-phenylcyclopentane-1-carboxamide and its derivatives are synthesized and characterized for various scientific applications, notably in chemical synthesis. Studies have focused on ring-opening reactions of phthalimide derivatives using benzylamine to afford corresponding carboxamides, demonstrating the compound's versatility in synthetic organic chemistry. The resulting carboxamides were evaluated for their pharmacological properties, highlighting the compound's potential in drug discovery and development processes (Okunrobo & Usifoh, 2007).

Biological Activity and Pharmacological Potential

Research on substituted quinoline-2-carboxamides and their isosteres, including N-benzyl-1-phenylcyclopentane-1-carboxamide derivatives, has revealed significant antimycobacterial activities. These compounds were tested against various mycobacterial species, with some showing higher activity against M. tuberculosis than standard drugs. This suggests their potential as novel antimicrobial agents, with minimal toxicity against human cells, highlighting their significance in addressing infectious diseases (Goněc et al., 2012).

Synthesis of Novel Antibiotics and Antibacterial Drugs

In the quest for new antibiotics and antibacterial agents, derivatives of N-benzyl-1-phenylcyclopentane-1-carboxamide have been explored. For instance, the synthesis of thiophene-2-carboxamide derivatives has shown promise in generating new antibiotic and antibacterial drugs, showcasing the compound's role in expanding the arsenal against bacterial infections (Ahmed, 2007).

Anticancer Research

A noteworthy application of N-benzyl-1-phenylcyclopentane-1-carboxamide derivatives is in anticancer research. Novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and shown to exhibit cytotoxic effects on breast cancer cell lines. This research opens new avenues for the development of cancer therapeutics, emphasizing the compound's utility in oncology (Kelly et al., 2007).

Eigenschaften

IUPAC Name |

N-benzyl-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-18(20-15-16-9-3-1-4-10-16)19(13-7-8-14-19)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMOTOGIDRJWIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-phenylcyclopentane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2538902.png)

![4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2538906.png)

![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)

![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)

![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)

![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)

amino}benzoic acid](/img/structure/B2538923.png)